![molecular formula C15H22N2OS B14382318 1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one CAS No. 89446-79-7](/img/structure/B14382318.png)
1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a phenyl group, an imidazolidinone ring, and a butylsulfanyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one typically involves the reaction of 2-phenylimidazolidin-2-one with 1-bromo-2-(butylsulfanyl)ethane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Bromine, nitric acid, sulfuric acid as catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
- 1-[{[2-(Butylsulfanyl)ethyl]sulfanyl}(phenyl)methyl]-4-methylbenzene
- 5-[2-(Butylsulfanyl)ethyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Comparison: 1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one is unique due to its imidazolidinone ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications.
Propiedades
Número CAS |
89446-79-7 |
|---|---|
Fórmula molecular |
C15H22N2OS |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
1-(2-butylsulfanylethyl)-4-phenylimidazolidin-2-one |
InChI |
InChI=1S/C15H22N2OS/c1-2-3-10-19-11-9-17-12-14(16-15(17)18)13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3,(H,16,18) |
Clave InChI |
TWEMFPLPEZGQPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCCN1CC(NC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


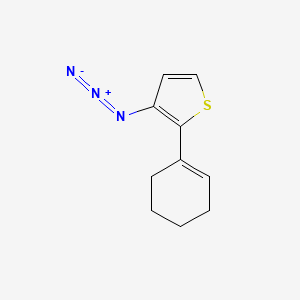
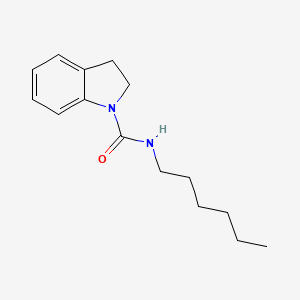
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
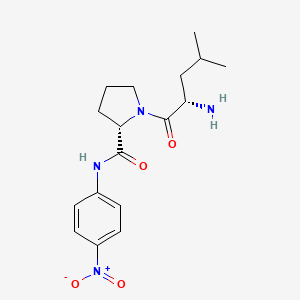
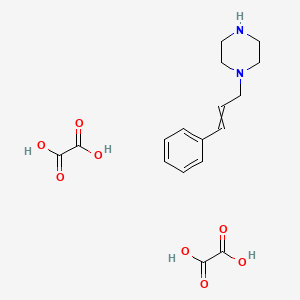

![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
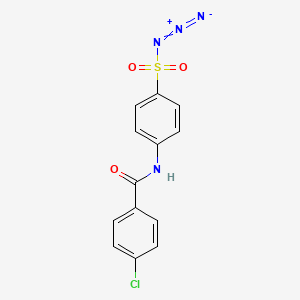
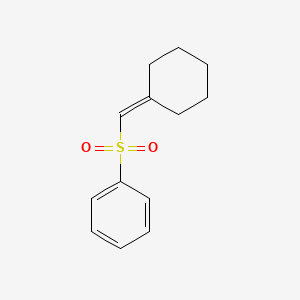
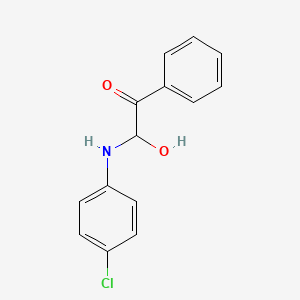
![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)
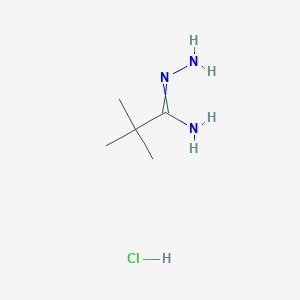
![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
